5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole
Overview
Description
5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (DMPB) is a novel compound that has recently been studied for its potential application in scientific research. It is a member of the benzothiazole family which is known for its ability to interact with various biological molecules, making it a useful tool for researchers. DMPB is a highly versatile compound that can be used in a variety of applications, including drug discovery, biochemistry, and cell biology.
Scientific Research Applications
Pharmacological Screening of Benzothiazole Derivatives :
- Benzothiazoles with different functional groups, including compounds related to 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, have been synthesized and shown to exhibit antimicrobial and antioxidant activities (Raparla et al., 2013).
Anticholinesterase Properties :
- Some benzothiazole derivatives have been found to inhibit acetylcholinesterase (AChE), indicating potential therapeutic uses in conditions like Alzheimer's disease. These compounds include derivatives of benzothiazole linked to piperazine (Mohsen et al., 2014).
Antitumor Evaluation :
- Benzothiazole derivatives, including those with piperazine elements, have been studied for their cytotoxicity against various cancer cell lines, showing potential as antitumor agents (Al-Omran et al., 2014).
Corrosion Inhibition :
- Research on benzothiazole derivatives has shown their effectiveness as corrosion inhibitors for steel, highlighting a non-pharmacological application. These inhibitors demonstrate both physical and chemical adsorption onto surfaces (Hu et al., 2016).
Anticancer and Anti-inflammatory Activities :
- Synthesis of benzothiazole derivatives linked to piperazine has been investigated for anticancer and anti-inflammatory activities. Some of these compounds have shown significant effects against cancer cell lines and anti-inflammatory properties (Ghule et al., 2013).
Antibacterial and Biofilm Inhibition :
- Novel benzothiazole derivatives have been studied for their antibacterial efficacy and ability to inhibit bacterial biofilms, important for combating drug-resistant bacterial strains (Mekky & Sanad, 2020).
Anti-HIV and Antiproliferative Activities :
- Some derivatives of benzothiazole have been evaluated for their potential antiproliferative activity against human tumor-derived cell lines and anti-HIV properties, indicating their potential in cancer and HIV treatment (Al-Soud et al., 2010).
Antimicrobial Activity :
- Benzothiazole derivatives have been synthesized and tested for antimicrobial activity, showing variable and modest effects against bacterial and fungal strains (Patel et al., 2011).
properties
IUPAC Name |
5,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-9-7-11-12(8-10(9)2)17-13(15-11)16-5-3-14-4-6-16/h7-8,14H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSILWQFEVWCRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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